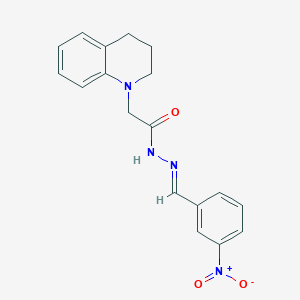

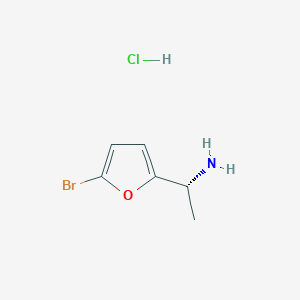

![molecular formula C15H14ClN5OS2 B2480388 N-(4-chlorophenyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 1189492-45-2](/img/structure/B2480388.png)

N-(4-chlorophenyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds often involves carbodiimide condensation catalysis, a method that enables the formation of amide bonds in a straightforward manner. For instance, derivatives of thiadiazol and thiazolopyrimidinones have been prepared using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole, highlighting a common approach in synthesizing complex molecules including thiazolo[4,5-d]pyrimidines (Yu et al., 2014); (Janardhan et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-chlorophenyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide has been elucidated through techniques like single-crystal X-ray diffraction, revealing detailed insights into their geometrical conformations. For example, the crystal structure analysis of related compounds demonstrates the orientation of chlorophenyl rings with respect to thiazole rings, offering a glimpse into the steric and electronic influences on their reactivity and interactions (Saravanan et al., 2016).

Chemical Reactions and Properties

The reactivity of this compound and similar molecules can be attributed to the presence of functional groups amenable to various chemical transformations. These include the formation of ring-annulated products through electrophilic substitution reactions, showcasing the versatility of these compounds in organic synthesis (Janardhan et al., 2014).

Physical Properties Analysis

The physical properties of such molecules, including melting points, solubility, and crystalline structure, are closely related to their molecular configuration. Analytical and spectral studies, along with crystallographic data, provide comprehensive details on the physical characteristics of these compounds, contributing to our understanding of their behavior in different environments.

Chemical Properties Analysis

The chemical properties, including acidity (pKa values), reactivity towards nucleophiles and electrophiles, and stability under various conditions, are crucial for the practical application of these compounds. Studies on related molecules have detailed their reactivity patterns, highlighting the influence of substituents on their chemical behavior (Duran & Canbaz, 2013).

科学的研究の応用

Synthesis and Characterization

Research in organic chemistry has led to the development of various heterocyclic compounds, including thiazolo[4,5-d]pyrimidines, which are synthesized for their potential applications in drug development and material science. For instance, the synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide derivatives through carbodiimide condensation illustrates the interest in creating compounds with complex structures for further biological and chemical studies (P. Yu et al., 2014).

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of thiazolo[4,5-d]pyrimidine derivatives. The synthesis of linked heterocyclics containing Pyrazole-pyrimidine-thiazolidin-4-one and their evaluation for antimicrobial activity against various bacterial and fungal strains is a prime example of this application. These compounds have shown promising results in inhibiting the growth of pathogenic microorganisms, indicating their potential as antimicrobial agents (C. Sanjeeva Reddy et al., 2010).

Anticancer and Anticonvulsant Properties

Research into the anticancer and anticonvulsant properties of thiazolo[4,5-d]pyrimidine derivatives has revealed their potential in developing new therapeutic agents. Studies on the synthesis and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents demonstrate the application of these compounds in addressing neurological disorders. The docking study and pharmacological evaluation indicate these compounds' effectiveness in modulating the activity of central nervous system targets (H. Severina et al., 2020).

Anticancer Activities

The development of heterocyclic compounds for cancer treatment is a significant area of research. The synthesis of 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazole-2-yl)acetamide derivatives and their evaluation for anticancer activities against a panel of human tumor cell lines highlight the potential of these compounds in oncology. Some derivatives have shown reasonable anticancer activity, especially against melanoma-type cell lines, indicating their promise as anticancer agents (M. Duran & Ş. Demirayak, 2012).

特性

IUPAC Name |

N-(4-chlorophenyl)-2-[[2-(dimethylamino)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN5OS2/c1-21(2)15-20-13-12(24-15)14(18-8-17-13)23-7-11(22)19-10-5-3-9(16)4-6-10/h3-6,8H,7H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTLHWYJDNSWDMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=C(S1)C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

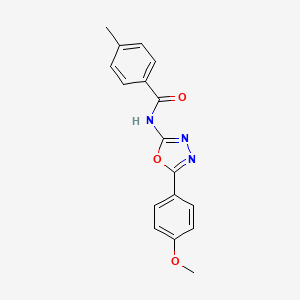

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2480305.png)

![2-(4-Bromophenyl)-6,6-dimethyl-1-[4-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-5,7-dihydroindol-4-one](/img/structure/B2480308.png)

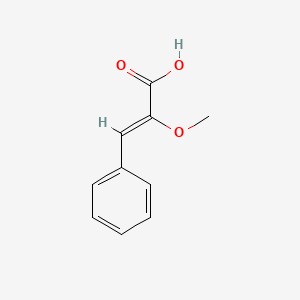

![Ethyl N-{bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]carbamothioyl}carbamate](/img/structure/B2480312.png)

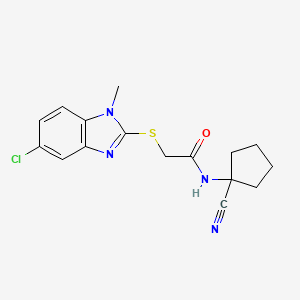

![(1H-indol-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2480316.png)

![3-(2-oxo-2-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2480317.png)

![N-(2,5-dimethylphenyl)-2-{[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}butanamide](/img/structure/B2480319.png)